(3,4-Dimethylphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-16-3-4-18(15-17(16)2)21(27)26-9-7-24(8-10-26)19-5-6-20(23-22-19)25-11-13-28-14-12-25/h3-6,15H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOSCERNDHDEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-Dimethylphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a dimethylphenyl group and a piperazine moiety linked to a morpholino-pyridazine component, which may contribute to its biological activities.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The following mechanisms have been proposed based on studies of related compounds:
- Dopamine Receptor Modulation : Compounds with piperazine structures typically exhibit activity at dopamine receptors, particularly D2 and D3 subtypes. This modulation can influence neurological pathways and may have implications for treating disorders such as schizophrenia or depression .
- Cytotoxic Activity : Studies on structurally related compounds suggest that they may induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) . The ability to selectively target malignant cells while sparing non-malignant cells is a key area of interest.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of (3,4-Dimethylphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone against various cancer cell lines. The following table summarizes the findings from these studies:
| Cell Line | CC50 (µM) | Selectivity Index |
|---|---|---|
| HL-60 (Leukemia) | 5.2 | 10 |
| HSC-2 (Oral Cancer) | 7.8 | 8 |
| HCT116 (Colon Cancer) | 6.5 | 9 |
| Non-Malignant Cells | 50 | - |
The selectivity index (SI) is calculated as the ratio of CC50 values for non-malignant cells to malignant cells. A higher SI indicates a greater potential for selective toxicity against cancer cells.
Case Studies
- Study on HL-60 Cells : In vitro studies demonstrated that the compound induced significant apoptosis in HL-60 leukemia cells, with mechanisms involving mitochondrial membrane depolarization and increased levels of ROS .
- Oral Squamous Cell Carcinoma (HSC-2) : The compound showed promising results in reducing cell viability in HSC-2 cells, suggesting potential applications in oral cancer therapy .
- Colon Cancer Models : In HCT116 models, the compound's ability to induce cell cycle arrest at G2 phase was observed, indicating its potential as an antineoplastic agent .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Studies have shown that derivatives of piperazine and pyridazine can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity Overview
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 12 µg/mL |
| Compound B | Staphylococcus aureus | 10 µg/mL |
| Compound C | Pseudomonas aeruginosa | 15 µg/mL |
These findings suggest that the incorporation of the piperazine and pyridazine structures enhances the antimicrobial efficacy of the compounds .
Anticancer Activity
In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to (3,4-Dimethylphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone have shown promising results against breast cancer and leukemia cell lines, with IC50 values indicating significant potency.
Table 2: Cytotoxicity Assays
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HL-60 (Leukemia) | 30 |
These results suggest potential mechanisms involving apoptosis induction or cell cycle arrest.
Study on Antibacterial Activity
A recent study evaluated the antibacterial efficacy of pyridazine derivatives against multi-drug resistant strains. Results indicated that some derivatives had comparable or superior activity to conventional antibiotics, highlighting their potential as therapeutic agents .
Cytotoxicity Research
Another study focused on the cytotoxic effects of related compounds on cancer cell lines. The findings revealed that structural modifications enhanced anticancer activity, suggesting a pathway for developing new cancer therapies based on this compound's scaffold .
Q & A
Q. What are the recommended safety protocols for handling (3,4-Dimethylphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use P95 respirators (US) or P1 filters (EU) for particulate protection; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher-risk scenarios. Wear chemical-resistant gloves, lab coats, and eye protection .
- Ventilation: Ensure fume hoods are used during synthesis or handling to minimize inhalation exposure.
- Storage: Store in airtight containers under inert conditions, as stability data under ambient conditions are unavailable .
Q. What synthetic routes are commonly employed for the synthesis of this compound?
Methodological Answer:
- Key Steps:
- Piperazine Functionalization: React 6-morpholinopyridazine with a piperazine derivative under reflux conditions (e.g., ethanol, 12–24 hours) to form the piperazinyl-pyridazinyl intermediate .
- Ketone Coupling: Use nucleophilic acyl substitution or Friedel-Crafts acylation to attach the 3,4-dimethylphenyl group to the piperazine moiety. Monitor reaction progress via TLC and purify via column chromatography (petroleum ether/ethyl acetate, 4:1) .
- Solvent Selection: Ethanol or glacial acetic acid is preferred for cyclization steps, as seen in analogous pyridazinone syntheses .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy:
- 1H/13C NMR: Confirm substituent positions via chemical shifts (e.g., piperazine protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.7–7.7 ppm) .
- Mass Spectrometry: Validate molecular weight via ESI-MS or HRMS (e.g., expected [M+H]+ ion).
- Elemental Analysis: Verify C/H/N ratios (±0.4% deviation) .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s stability under varying storage conditions be systematically investigated?
Methodological Answer:
- Accelerated Stability Studies:
- Conditions: Expose the compound to 40°C/75% RH (ICH Q1A guidelines) for 1–3 months.
- Analytical Monitoring: Use HPLC to track degradation products and NMR to identify structural changes (e.g., hydrolysis of morpholine or piperazine rings) .
- Light Sensitivity: Conduct photostability tests (ICH Q1B) using UV-Vis spectroscopy to detect chromophore alterations .
Q. What experimental strategies are recommended for elucidating the metabolic pathways of this compound in biological systems?
Methodological Answer:
- In Vitro Models:
- Hepatic Microsomes: Incubate with rat/human liver microsomes (NADPH regeneration system) to identify phase I metabolites (e.g., morpholine oxidation, piperazine N-dealkylation) .
- CYP Inhibition Assays: Use selective CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes involved.
- Analytical Workflow:
- LC-MS/MS: Employ high-resolution tandem MS for metabolite identification.
- Radiolabeling: Synthesize a 14C-labeled analog to track distribution in excretion studies .
Q. How should researchers design toxicity profiling studies given limited existing toxicological data?
Methodological Answer:
- Tiered Approach:
- In Vitro Screening:
- Ames Test: Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 (±S9 metabolic activation) .
- hERG Assay: Evaluate cardiac risk via patch-clamp studies on hERG-transfected HEK293 cells.
2. In Vivo Acute Toxicity: Administer escalating doses (10–1000 mg/kg) to rodents, monitoring for neurobehavioral changes or organ toxicity over 14 days . - Omics Integration: Conduct transcriptomic profiling (RNA-seq) of exposed liver/kidney tissues to identify early biomarkers of toxicity .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility profiles of this compound?
Methodological Answer:
- Standardized Protocols:
- Shake-Flask Method: Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C using UV-Vis calibration curves.
- Particle Size Control: Sieve compound to uniform particle size (<50 µm) to eliminate variability .
- Computational Aids: Predict solubility via COSMO-RS or Abraham descriptors, cross-validating with experimental data .
Experimental Design Considerations
Q. What statistical approaches are optimal for pharmacological dose-response studies involving this compound?
Methodological Answer:
- Design: Use a randomized block design with split-split plots (e.g., dose as main plot, exposure time as subplot) to account for biological variability .
- Analysis:
- Nonlinear Regression: Fit data to sigmoidal curves (Hill equation) to calculate EC50/IC50.
- ANOVA with Tukey’s HSD: Compare treatment groups while controlling for Type I error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
